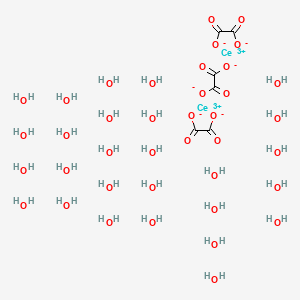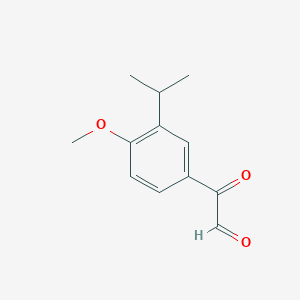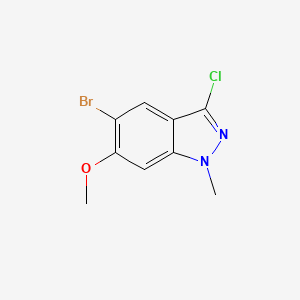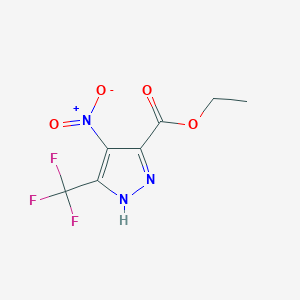
Ethyl 6-amino-4-bromonicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-amino-4-bromonicotinate is an organic compound with the molecular formula C₈H₉BrN₂O₂ It is a derivative of nicotinic acid and contains both amino and bromo functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 6-amino-4-bromonicotinate can be synthesized through several methods. One common approach involves the bromination of ethyl nicotinate followed by amination. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a solvent like acetonitrile. The brominated product is then subjected to amination using ammonia or an amine source under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-amino-4-bromonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form primary amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromo group is replaced by an aryl or vinyl group using palladium catalysts.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or alkyl halides in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Major Products
Substitution: Ethyl 6-amino-4-hydroxynicotinate, ethyl 6-amino-4-alkylnicotinate.
Oxidation: Ethyl 6-nitro-4-bromonicotinate.
Reduction: this compound derivatives with reduced functional groups.
Coupling: Ethyl 6-amino-4-arylnicotinate.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-amino-4-bromonicotinate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of ethyl 6-amino-4-bromonicotinate involves its interaction with specific molecular targets. The amino and bromo groups enable it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 6-amino-4-bromonicotinate can be compared with other similar compounds, such as:
Ethyl 6-amino-5-bromonicotinate: Similar structure but with the bromo group at a different position, leading to different reactivity and applications.
Ethyl 4-amino-6-bromonicotinate: Another positional isomer with distinct chemical properties and uses.
Ethyl 6-amino-3-bromonicotinate:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C8H9BrN2O2 |
|---|---|
Molekulargewicht |
245.07 g/mol |
IUPAC-Name |
ethyl 6-amino-4-bromopyridine-3-carboxylate |
InChI |
InChI=1S/C8H9BrN2O2/c1-2-13-8(12)5-4-11-7(10)3-6(5)9/h3-4H,2H2,1H3,(H2,10,11) |
InChI-Schlüssel |
OCTAKSGYJNJXKX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN=C(C=C1Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


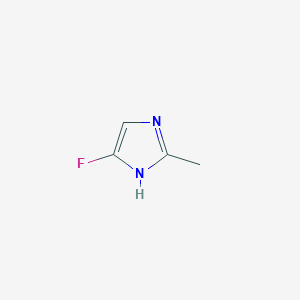



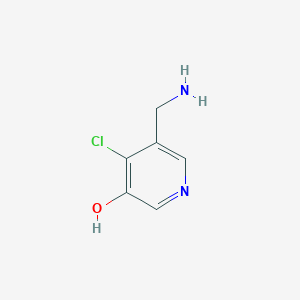
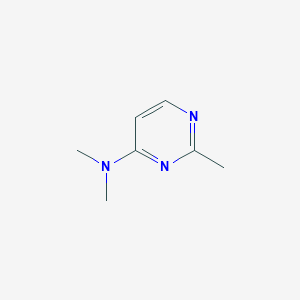

![6-(Difluoromethoxy)-2-methoxy-1H-benzo[d]imidazole](/img/structure/B13121762.png)

